Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
CAS No.: 169544-41-6
Cat. No.: VC20930747
Molecular Formula: C13H13ClO4
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169544-41-6 |
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Molecular Formula | C13H13ClO4 |
Molecular Weight | 268.69 g/mol |
IUPAC Name | ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate |
Standard InChI | InChI=1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 |
Standard InChI Key | CWGPJEWLCBNHJQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES | CCOC(=O)C(=O)C(C)C(=O)C1=CC=C(C=C1)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C13H13ClO4
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Molecular Weight: Approximately 270.7 g/mol.
Structural Features
This compound consists of:
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A dioxobutanoate backbone, which contributes to its reactivity.
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A 4-chlorophenyl group attached to the structure, enhancing its stability and biological activity.
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An ethyl ester functional group, which influences its solubility and chemical behavior.
Synthesis Pathways
The synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate typically involves:
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Condensation reactions using chlorinated aromatic compounds as precursors.
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Esterification processes to introduce the ethyl ester group.
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Purification through recrystallization or chromatography to ensure high purity.
Detailed experimental procedures for similar compounds often involve heating in solvents like DMF (dimethylformamide) and the addition of reagents such as potassium carbonate to facilitate reactions .
Anticancer Potential
Preliminary studies suggest that this compound has cytotoxic effects on specific cancer cell lines, likely due to its ability to interact with biological targets influenced by the chlorinated aromatic system.
Organic Synthesis
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical research.
Pharmaceutical Development
The compound's bioactivity makes it a candidate for developing derivatives with enhanced pharmacological profiles. It is being investigated for:
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Antimicrobial agents.
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Anticancer therapies.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
Despite its potential, further studies are needed to:
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Elucidate the exact mechanisms of its biological activities.
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Develop derivatives with improved efficacy and reduced toxicity.
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Explore its interactions with other chemical or biological systems.
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